molecular formula C12H25NO B2361452 N-(3-ethoxypropyl)-4-methylcyclohexan-1-amine CAS No. 416868-93-4

N-(3-ethoxypropyl)-4-methylcyclohexan-1-amine

Cat. No.: B2361452
CAS No.: 416868-93-4
M. Wt: 199.338
InChI Key: JUXCKQZNRKLJIS-UHFFFAOYSA-N
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Description

N-(3-ethoxypropyl)-4-methylcyclohexan-1-amine: is an organic compound that belongs to the class of amines It is characterized by a cyclohexane ring substituted with a methyl group and an amine group, along with an ethoxypropyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-ethoxypropyl)-4-methylcyclohexan-1-amine typically involves the reaction of 4-methylcyclohexanone with 3-ethoxypropylamine. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:

4-methylcyclohexanone+3-ethoxypropylamineThis compound\text{4-methylcyclohexanone} + \text{3-ethoxypropylamine} \rightarrow \text{this compound} 4-methylcyclohexanone+3-ethoxypropylamine→this compound

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. Post-reaction, the product is typically purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions: N-(3-ethoxypropyl)-4-methylcyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The ethoxypropyl chain or the methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Formation of nitro compounds or oxides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

Chemistry: N-(3-ethoxypropyl)-4-methylcyclohexan-1-amine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the development of new materials and chemicals.

Biology: In biological research, this compound can be used to study the effects of amine-containing compounds on biological systems. It may also be used in the synthesis of biologically active molecules.

Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its structure can be modified to create analogs with desired therapeutic properties.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other materials.

Mechanism of Action

The mechanism of action of N-(3-ethoxypropyl)-4-methylcyclohexan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with these targets, leading to changes in their activity. The ethoxypropyl chain and the cyclohexane ring contribute to the compound’s overall hydrophobicity, affecting its ability to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

  • N-(3-ethoxypropyl)-2-nitroaniline
  • N-(3-ethoxypropyl)-3,4-dimethylbenzamide
  • N-(3-ethoxypropyl)-2-(ethylthio)benzamide

Comparison: N-(3-ethoxypropyl)-4-methylcyclohexan-1-amine is unique due to its specific substitution pattern on the cyclohexane ring and the presence of the ethoxypropyl chain. This structural uniqueness imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill. For example, the presence of the methyl group on the cyclohexane ring can influence the compound’s reactivity and interaction with biological targets compared to other similar compounds.

Properties

IUPAC Name

N-(3-ethoxypropyl)-4-methylcyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO/c1-3-14-10-4-9-13-12-7-5-11(2)6-8-12/h11-13H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUXCKQZNRKLJIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC1CCC(CC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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